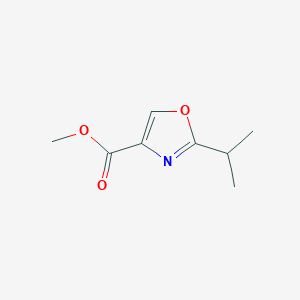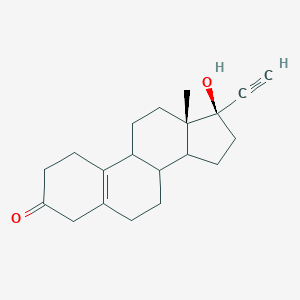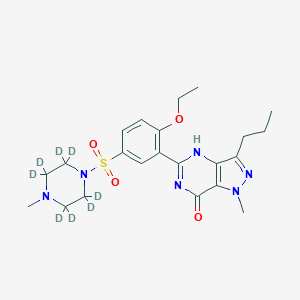![molecular formula C14H12N2O B126203 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 5026-42-6](/img/structure/B126203.png)
5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one
Descripción general
Descripción
5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with the molecular formula C14H12N2O. It is a derivative of dibenzepin and is known for its pharmaceutical activity. The compound appears as a light tan solid and has a melting point of 213-215°C .
Aplicaciones Científicas De Investigación
5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Direcciones Futuras
The future directions for research on 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one could involve further investigation into its anti-cancer properties and the mechanisms behind them . Additionally, more research could be done to explore its synthesis and the potential for creating new derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone with methylamine, followed by cyclization to form the diazepinone structure . The reaction typically requires a solvent such as chloroform or methanol and is conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Mecanismo De Acción
The mechanism of action of 5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity, particularly by influencing the pathways involving serotonin and norepinephrine. This modulation can lead to therapeutic effects such as mood stabilization and reduction of anxiety .
Comparación Con Compuestos Similares
Similar Compounds
5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: A similar compound with a different substitution pattern.
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: Another derivative with a chlorine substituent.
Uniqueness
5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methyl group at the 5-position differentiates it from other diazepinone derivatives and contributes to its unique biological activity .
Propiedades
IUPAC Name |
11-methyl-5H-benzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-16-12-8-4-2-6-10(12)14(17)15-11-7-3-5-9-13(11)16/h2-9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZIDFSLFHEORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482822 | |
| Record name | 5-Methyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5026-42-6 | |
| Record name | 5-Methyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


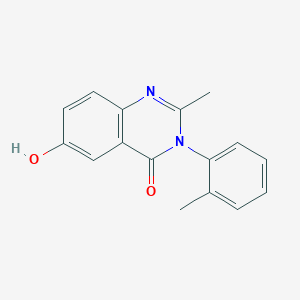
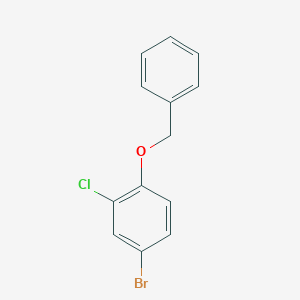
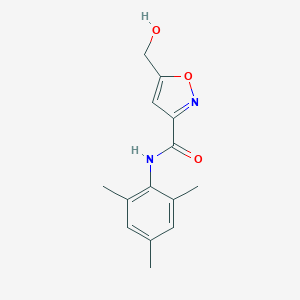
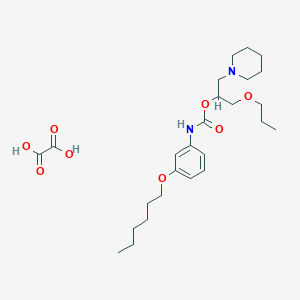
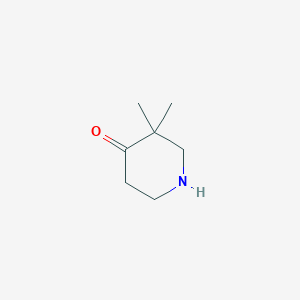
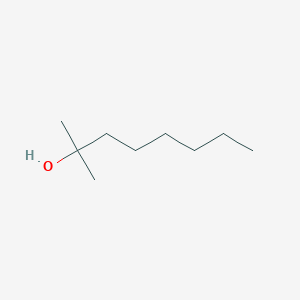
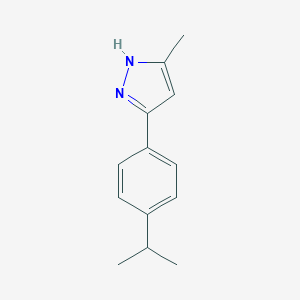
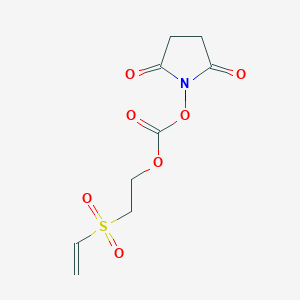
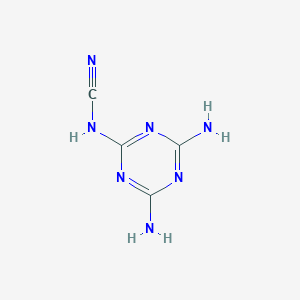
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
